molecular formula C11H8F2N2O B1490015 1-(3,4-difluorobenzyl)-1H-imidazole-4-carbaldehyde CAS No. 1692708-54-5

1-(3,4-difluorobenzyl)-1H-imidazole-4-carbaldehyde

Cat. No. B1490015
CAS RN: 1692708-54-5
M. Wt: 222.19 g/mol
InChI Key: NHLNDHGYVURVGN-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzyl)-1H-imidazole-4-carbaldehyde, also known as 1-(3,4-difluorophenyl)imidazole-4-carbaldehyde, is an organic compound that has been widely used in the synthesis of pharmaceuticals and other organic compounds due to its unique reactivity and stability. It is a fluorinated benzyl imidazole-4-carbaldehyde, with the molecular formula C9H6F2N2O. This compound has been studied extensively in recent years due to its potential applications in various fields, such as drug synthesis, organic synthesis, and biochemistry.

Scientific Research Applications

Selective P450 Aromatase Inhibitors

Research into imidazole compounds, including derivatives similar to 1-(3,4-difluorobenzyl)-1H-imidazole-4-carbaldehyde, has shown potent and selective inhibitory activity against P450 aromatase, a key enzyme in the biosynthesis of estrogens. This application is critical in the development of treatments for estrogen-dependent diseases, such as certain forms of breast cancer. The work by Marchand et al. (1998) outlines the synthesis and evaluation of various imidazole compounds for their inhibitory activity, highlighting the potential of these derivatives in medical chemistry (Marchand et al., 1998).

Non-Linear Optical Materials

Another significant application involves the development of non-linear optical (NLO) materials, as demonstrated by Manikandan et al. (2019). They synthesized and characterized derivatives that exhibited significant NLO properties, making them promising candidates for use in NLO devices. The study provides a comprehensive analysis of the electronic properties of these molecules, underscoring their potential in photonics and optoelectronics (Manikandan, Perumal, & Jayamoorthy, 2019).

Synthetic Building Blocks

The versatility of imidazole derivatives extends to their utility as synthetic building blocks in organic chemistry. Studies like that of Orhan et al. (2019) have focused on the synthesis and characterization of new 4-methyl-5-imidazole carbaldehyde derivatives, exploring their potential as precursors for the synthesis of various biologically active molecules. This research opens avenues for the creation of compounds with potential therapeutic applications (Orhan, Kose, Alkan, & Öztürk, 2019).

Catalysis

Imidazole derivatives also play a role in catalysis, as evidenced by research into copper-catalyzed oxidative coupling reactions. The study by Li et al. (2015) presents a method for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, showcasing the efficiency of using imidazole derivatives in catalytic processes due to their functional group compatibility and mild reaction conditions (Li, Fu, Ren, Tang, Wu, Meng, & Chen, 2015).

Luminescence Sensing

Furthermore, imidazole-based lanthanide metal-organic frameworks have been investigated for their luminescence sensing capabilities, particularly in detecting benzaldehyde-based derivatives. Shi et al. (2015) synthesized novel frameworks that exhibit selective sensitivity to benzaldehyde, demonstrating the potential of imidazole derivatives in the development of advanced sensing materials (Shi, Zhong, Guo, & Li, 2015).

properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c12-10-2-1-8(3-11(10)13)4-15-5-9(6-16)14-7-15/h1-3,5-7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLNDHGYVURVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(N=C2)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-difluorobenzyl)-1H-imidazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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